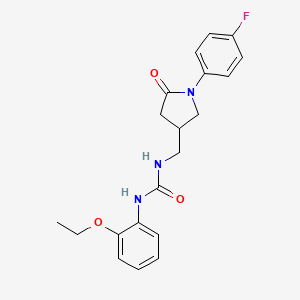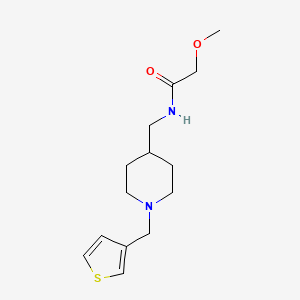![molecular formula C18H32N4O B2573370 N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide CAS No. 1385264-70-9](/img/structure/B2573370.png)
N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, such as the drug Imatinib . Piperazine rings can interact with biological targets through hydrogen bonding and π-π stacking .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any conformational isomers .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and reagents used. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperazine ring could impact its solubility and stability .科学的研究の応用
Potential as Androgen Receptor Antagonist
Research has identified N-arylpiperazine-1-carboxamide derivatives, which may include structures similar to the queried compound, as potent androgen receptor (AR) antagonists. These compounds have been evaluated for their AR antagonist activities and in vivo antiandrogenic properties, suggesting potential applications in the treatment of conditions like prostate cancer. For example, a study found that certain derivatives exhibited significant antiandrogenic activity, highlighting their potential utility in medical treatments (I. Kinoyama et al., 2005).
Imaging Applications in Neuroinflammation
Compounds with structures similar to the queried chemical have been synthesized for potential use as PET imaging agents, particularly in the context of neuroinflammation. For instance, derivatives have been developed to image the IRAK4 enzyme, which plays a role in neuroinflammatory processes. These compounds demonstrate the versatility of piperazine-based chemicals in developing diagnostic tools for neurological conditions (Xiaohong Wang et al., 2018).
Role in Polymer and Material Science
Piperazine derivatives, including those similar to the compound , have been explored for their potential in polymer science. For example, amphoteric linear poly(amido-amine)s containing piperazine units have been studied for their physicochemical and biological properties. These polymers exhibit interesting behaviors such as pH-dependent haemolysis, which could have implications for their use in biomedical applications (P. Ferruti et al., 2000).
Antimicrobial and Antifungal Activities
Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that certain piperazine-based compounds possess significant antimicrobial properties, making them candidates for developing new therapeutic agents (T. Uno et al., 1993).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O/c1-4-8-22-9-6-5-7-17(22)18(23)19-14-16(2)15-21-12-10-20(3)11-13-21/h1,16-17H,5-15H2,2-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOROOAKVCWZNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCCN1CC#C)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

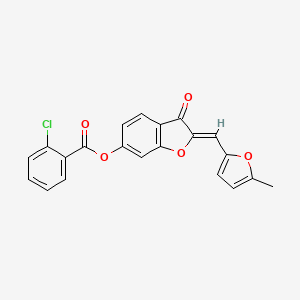
![2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573290.png)

![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2573294.png)
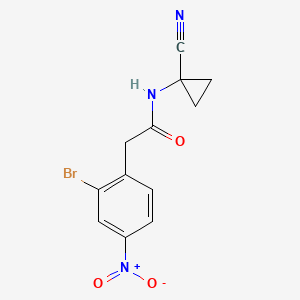
![3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2573297.png)


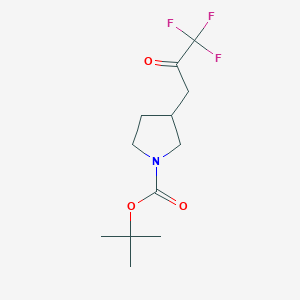
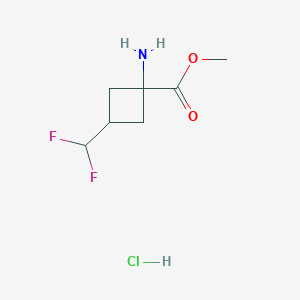
![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2573305.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2573306.png)
